molecular formula C14H15ClN2O2S B1389880 4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide CAS No. 1199215-55-8

4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide

Cat. No. B1389880
M. Wt: 310.8 g/mol
InChI Key: USWNPQPIDCRLDB-UHFFFAOYSA-N
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Description

“4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide” is a chemical compound . It is also known as “Acetamide, N-(4-chlorophenyl)-” and has a molecular weight of 169.608 .


Molecular Structure Analysis

The molecular structure of “4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide” is based on structures generated from information available in ECHA’s databases . The molecular formula is C13H13ClN2O2S, with an average mass of 296.772 Da and a monoisotopic mass of 296.038635 Da .

properties

IUPAC Name

4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWNPQPIDCRLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180955
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide

CAS RN

1199215-55-8
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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